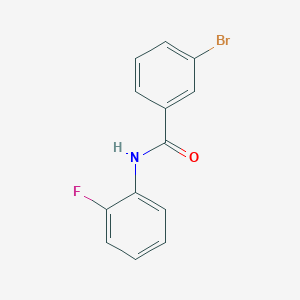

3-bromo-N-(2-fluorophenyl)benzamide

Descripción

Current Research Landscape and Significance of Benzamide (B126) Derivatives in Chemical Biology

Benzamide, a simple organic compound with the formula C₇H₇NO, consists of a benzene (B151609) ring linked to an amide functional group. solubilityofthings.comwikipedia.org This core structure serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and research chemicals. solubilityofthings.com The significance of benzamide derivatives in chemical biology is underscored by their diverse pharmacological activities. These compounds have been reported to possess antimicrobial, analgesic, anticancer, and anti-inflammatory properties. researchgate.netwalshmedicalmedia.comnih.govnanobioletters.comevitachem.com

The adaptability of the benzamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. Researchers can systematically alter the substituents on both the benzoyl and aniline (B41778) rings to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov This has led to the development of numerous benzamide-containing drugs and clinical candidates targeting a variety of biological targets, including enzymes and receptors. walshmedicalmedia.comresearchgate.net For instance, certain benzamide derivatives are known to act as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. nih.govresearchgate.net Others have been investigated as antagonists for G-protein coupled receptors, such as the Smoothened receptor, which plays a role in the Hedgehog signaling pathway. nih.gov

Historical Context of Related Chemical Scaffolds in Medicinal Chemistry Research

The journey of benzamide derivatives in medicinal chemistry is a rich narrative of discovery and innovation. Historically, the exploration of this chemical class has led to significant breakthroughs in various therapeutic areas. The structural simplicity and synthetic tractability of the benzamide core have made it an attractive starting point for drug discovery campaigns for decades.

Early research into substituted benzamides paved the way for the development of a range of therapeutic agents. These include, but are not limited to, antiemetics, antipsychotics, and prokinetic agents. walshmedicalmedia.com The ability of the benzamide moiety to engage in key hydrogen bonding interactions with biological targets has been a recurring theme in its successful application. solubilityofthings.com Over the years, medicinal chemists have honed their understanding of how different substitution patterns on the benzamide scaffold influence its biological effects. This cumulative knowledge has created a robust foundation for the rational design of new and improved benzamide-based molecules.

Rationale for Investigating 3-bromo-N-(2-fluorophenyl)benzamide as a Research Probe

The specific compound, this compound, presents a compelling case for investigation as a research probe. Its structure incorporates several features that are of interest from a medicinal chemistry perspective. The presence of a bromine atom at the 3-position of the benzoyl ring and a fluorine atom at the 2-position of the N-phenyl ring introduces specific electronic and steric properties.

Halogen atoms, such as bromine and fluorine, are known to modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for target proteins. The strategic placement of these halogens in this compound suggests a deliberate design to probe specific interactions within a biological target's binding site.

Given the broad spectrum of activities associated with benzamide derivatives, this compound could potentially serve as a valuable tool for exploring new biological targets or for further elucidating the mechanisms of known ones. Its utility as a research probe lies in its potential to exhibit specific biological effects that can be dissected and understood at a molecular level, thereby advancing our knowledge of complex biological systems.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEMEBYRPOEWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Bromo N 2 Fluorophenyl Benzamide

Established Synthetic Pathways for 3-bromo-N-(2-fluorophenyl)benzamide

The foundational methods for synthesizing this compound rely on well-established organic chemistry principles, primarily focusing on the creation of the amide linkage and the preparation of the necessary starting materials.

The core of synthesizing this compound is the formation of the amide bond between the carboxyl group of a 3-bromobenzoic acid derivative and the amino group of 2-fluoroaniline (B146934). The most common and established strategy is the acylation of the amine. This is typically achieved by activating the carboxylic acid, as direct reaction between a carboxylic acid and an amine requires high temperatures and often results in low yields.

One of the most traditional and widely used methods involves converting 3-bromobenzoic acid into a more reactive acyl halide, typically 3-bromobenzoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromobenzoyl chloride is then reacted with 2-fluoroaniline in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. This reaction, a variation of the Schotten-Baumann reaction, is highly effective for forming the amide bond. orgsyn.org

Alternatively, various coupling reagents can be used to facilitate the direct amidation of 3-bromobenzoic acid with 2-fluoroaniline. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Table 1: Comparison of Common Amide Coupling Strategies

| Coupling Method | Activating Agent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Halide | Thionyl chloride (SOCl₂), Oxalyl chloride | Anhydrous solvent, often with a base (e.g., pyridine) | High reactivity, generally high yields | Requires an extra step to form the acyl halide, harsh reagents |

| Carbodiimide (B86325) Coupling | EDC, DCC, often with HOBt | Organic solvent (e.g., DCM, DMF) at room temperature | Mild reaction conditions, good yields | Byproducts can be difficult to remove (e.g., DCU), cost of reagents |

| Phosphonium Salts | BOP, PyBOP | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) | High efficiency, rapid reactions | Reagents can be expensive, phosphine (B1218219) oxide byproducts |

The successful synthesis of the target compound is dependent on the availability and purity of its precursors: 3-bromobenzoic acid and 2-fluoroaniline.

3-Bromobenzoic Acid: This precursor can be synthesized through several routes. A common laboratory-scale method is the Sandmeyer reaction, starting from 3-aminobenzoic acid. The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr), followed by treatment with a copper(I) bromide (CuBr) solution to introduce the bromine atom. Another route is the direct bromination of benzoic acid, although this can lead to a mixture of isomers and requires careful control of reaction conditions to favor the meta-substituted product. Alternatively, the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid provides a direct pathway to 3-bromobenzoic acid.

2-Fluoroaniline: The synthesis of 2-fluoroaniline typically begins with 2-fluoronitrobenzene. The nitro group is then reduced to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is a clean and efficient method. chemicalbook.com Chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acidic medium are also effective for this reduction.

Advanced Synthetic Techniques and Green Chemistry Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles are being applied to the synthesis of benzamide (B126) derivatives like this compound.

Recent research has focused on developing catalytic methods that avoid the use of stoichiometric activating agents and minimize waste. For benzamide synthesis, several innovative catalytic systems have been developed.

Palladium-Catalyzed Synthesis : Palladium catalysts have been used to synthesize primary benzamides directly from aryl bromides in a one-pot process involving cyanation followed by in-situ hydration. rsc.org While this specific example leads to a primary amide, the versatility of palladium catalysis in C-N bond formation suggests potential for developing related methods for N-substituted amides.

Zirconium-Based Catalysts : A green chemistry approach involves the direct condensation of benzoic acids and amines using a solid acid catalyst. One such system uses a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation, which can promote the reaction with high efficiency and allows for the catalyst to be recovered and reused. researchgate.net

Nickel Catalysis : Nickel-catalyzed methods have also emerged for amide synthesis, offering a more earth-abundant and cost-effective alternative to palladium. orgsyn.org

Metal-Free Synthesis : An oxidative procedure has been developed for synthesizing benzamides from styrenes and amines under metal-free conditions, using an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This represents a significant shift from traditional methods that rely on carboxylic acid derivatives.

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, especially for scaling up reactions. researchgate.netamt.uk These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents or exothermic reactions, and the potential for automated, continuous production. jst.org.inacs.org

For the synthesis of this compound, a flow process could be designed as follows:

A solution of 3-bromobenzoyl chloride in an appropriate solvent would be loaded into one syringe pump.

A solution of 2-fluoroaniline and a scavenger base in the same or a miscible solvent would be loaded into a second syringe pump.

The two streams would be pumped into a T-mixer to ensure rapid and efficient mixing.

The combined stream would then pass through a heated reactor coil, where the reaction occurs. The residence time within the coil can be precisely controlled by adjusting the flow rate and the coil volume.

The output stream containing the product could then be collected or directed into a subsequent in-line purification module.

This approach allows for rapid screening of reaction conditions and can be easily scaled up by running the system for longer periods or by using a larger reactor. jst.org.in

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the reaction conditions is a critical step to maximize the yield and purity of the final product while minimizing reaction time and waste. For the synthesis of this compound via amide coupling, several parameters can be systematically varied. researchgate.net These include the choice of coupling reagent, base, solvent, reaction temperature, and concentration.

A systematic study might involve screening different conditions as illustrated in the hypothetical table below, using the reaction of 3-bromobenzoic acid and 2-fluoroaniline as the model.

Table 2: Hypothetical Optimization of Reaction Conditions

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | DIPEA | CH₂Cl₂ | 25 | 12 | 75 |

| 2 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 82 |

| 3 | HATU | DIPEA | DMF | 25 | 4 | 95 |

| 4 | HATU | 2,4,6-Collidine | DMF | 25 | 4 | 97 |

| 5 | SOCl₂ then amine | Pyridine | Toluene | 80 | 3 | 91 |

This optimization process allows for the identification of the most efficient set of conditions for the synthesis. For instance, as shown in the table, moving from a standard carbodiimide coupling in dichloromethane (B109758) (Entry 1) to a more polar solvent like DMF (Entry 2) can improve the yield. Utilizing a more powerful coupling agent like HATU can significantly increase the yield and reduce the reaction time (Entry 3). Further fine-tuning of the base (Entry 4) might offer a marginal improvement. Comparing these to the acyl chloride method (Entry 5) and a green catalytic method (Entry 6) provides a comprehensive picture for selecting the optimal synthetic route based on factors like yield, cost, and environmental impact.

Control of Regioselectivity and Stereochemistry in Analog Synthesis

The synthesis of analogs of this compound requires precise control over the placement of substituents on the aromatic rings. Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing structurally defined analogs.

One common approach to introduce bromine at a specific position on the benzoyl moiety is through electrophilic aromatic substitution. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role. For instance, in N-(2-fluorophenyl)benzamide, the amide group is an ortho-, para-director. However, direct bromination could lead to a mixture of products, with substitution occurring at the positions activated by the amide and fluorine groups. nih.gov

To achieve regioselectivity, a common strategy involves the use of a pre-functionalized starting material, such as 3-bromobenzoic acid or its corresponding acyl chloride. The synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid is a standard and efficient method, ensuring the bromine is positioned correctly from the outset. sigmaaldrich.com

Another approach to control regioselectivity involves directed ortho-metalation, followed by reaction with an electrophilic bromine source. This technique allows for the specific functionalization of the position ortho to the directing group.

Given that this compound is an achiral molecule, stereochemistry is not a factor in its synthesis. However, for the synthesis of chiral analogs, for instance, by introducing a stereocenter in the N-phenyl ring or the benzoyl group, stereoselective methods would be necessary. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer.

Impurity Profiling and Advanced Purification Methodologies for Research-Grade this compound

Ensuring the purity of this compound is paramount for its use in research, as impurities can significantly impact experimental outcomes. Impurity profiling involves the identification and quantification of all potential impurities, which can originate from starting materials, by-products of the reaction, or degradation products. nih.gov

Potential Impurities:

A number of impurities could potentially be present in a sample of this compound. These may include:

Starting materials: Unreacted 3-bromobenzoyl chloride and 2-fluoroaniline.

Isomeric impurities: The formation of other constitutional isomers, such as 2-bromo-N-(2-fluorophenyl)benzamide or 4-bromo-N-(2-fluorophenyl)benzamide, if a non-regioselective bromination step is employed.

By-products from side reactions: For example, the hydrolysis of 3-bromobenzoyl chloride to 3-bromobenzoic acid.

Solvent residues: Residual solvents from the reaction and purification steps.

Advanced Purification Methodologies:

To obtain research-grade material, a combination of purification techniques is often employed.

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical to achieve good separation from impurities.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for both the analysis and purification of organic compounds. nih.gov Preparative HPLC can be used to isolate the desired compound with very high purity. Column chromatography using silica gel is also a common and effective method for purification.

Analytical Techniques for Purity Assessment: A suite of analytical methods is used to confirm the purity and structure of the final compound.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. nih.govnih.gov

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragments, aiding in its identification and the characterization of impurities. nih.govamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the molecule, confirming the connectivity of atoms and the positions of substituents. journals.co.zaspectrabase.com

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the amide C=O and N-H bonds. journals.co.zanih.gov

The table below outlines a hypothetical impurity profile and the analytical methods used for their detection.

| Impurity Name | Potential Origin | Detection Method |

| 2-Fluoroaniline | Unreacted starting material | HPLC, GC-MS |

| 3-Bromobenzoic acid | Hydrolysis of 3-bromobenzoyl chloride | HPLC, LC-MS |

| 4-Bromo-N-(2-fluorophenyl)benzamide | Isomeric by-product | HPLC, LC-MS, NMR |

| N,N'-bis(2-fluorophenyl)urea | Side reaction of 2-fluoroaniline | HPLC, LC-MS |

Molecular Interactions and Biological Mechanisms of 3 Bromo N 2 Fluorophenyl Benzamide

Identification of Molecular Targets and Binding Affinities

The initial step in characterizing a new chemical entity is to identify its molecular targets within a biological system. This process involves a combination of computational and experimental approaches to pinpoint proteins, enzymes, or receptors with which the compound interacts.

Enzyme Inhibition Kinetics and Mechanistic Studies

Should 3-bromo-N-(2-fluorophenyl)benzamide be hypothesized to target an enzyme, a series of kinetic studies would be essential to determine the nature and potency of this interaction. These studies would measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|

| Enzyme X | Data Not Available | Data Not Available |

Mechanistic studies, including Lineweaver-Burk or Dixon plots, would further elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the binding site and its relationship to the enzyme's active site.

Receptor Binding Assays and Ligand-Target Recognition Principles

If the compound is predicted to interact with a cell surface or nuclear receptor, radioligand binding assays would be a primary method for investigation. These assays use a labeled form of a known ligand to compete with this compound for binding to the receptor. The results would determine the compound's binding affinity (Kd) and selectivity for various receptor subtypes.

Hypothetical Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Affinity (Kd) |

|---|---|

| Receptor A | Data Not Available |

Understanding the principles of ligand-target recognition would involve analyzing the structural features of both the compound and the receptor to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern binding.

Advanced Protein-Ligand Interaction Analysis

To gain a more detailed and dynamic understanding of the binding event, advanced biophysical techniques would be employed.

Surface Plasmon Resonance (SPR): This technique would measure the binding and dissociation rates of this compound to a target protein immobilized on a sensor chip in real-time. This provides valuable kinetic data (kon and koff) that complements affinity measurements.

Isothermal Titration Calorimetry (ITC): ITC would directly measure the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is crucial for understanding the driving forces behind the molecular recognition process.

Cellular Pathway Modulation and Downstream Biochemical Effects

Following the identification of molecular targets, the focus would shift to understanding the consequences of these interactions at the cellular level. This involves investigating how this compound modulates cellular signaling pathways and its downstream biochemical effects.

Cell-Free Biochemical Assays for Mechanistic Elucidation

To isolate and study the direct effects of the compound on specific biochemical events, cell-free assays would be utilized. These assays, using purified components, can confirm the mechanism of action on a target and can include, for example, kinase assays to measure the phosphorylation of a substrate or protease assays to measure the cleavage of a substrate.

Investigation of Cellular Processes Perturbed by this compound

The ultimate goal is to understand the physiological or pathophysiological consequences of the compound's activity. This would involve treating cultured cells with this compound and observing its effects on various cellular processes. Techniques such as Western blotting, quantitative PCR, and high-content imaging would be used to assess changes in protein levels, gene expression, and cellular morphology, respectively.

Hypothetical Cellular Effects of this compound

| Cellular Process | Observed Effect |

|---|---|

| Cell Proliferation | Data Not Available |

| Apoptosis | Data Not Available |

Structure-Mechanism Relationships at the Atomic and Molecular Level

The relationship between the chemical structure of this compound and its mechanism of action is fundamentally dictated by its three-dimensional conformation and the specific interactions it can form with biological macromolecules. Analysis of structurally similar compounds provides insight into the key atomic and molecular features governing its potential biological activity.

The core of the molecule is a benzamide (B126) group, which consists of a benzene (B151609) ring attached to an amide functional group. This amide group is a critical feature, as the nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. Crystal structure analyses of related N-phenylbenzamides, such as 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, reveal that N—H⋯O hydrogen bonds are a primary force in linking molecules together in the solid state. nih.govresearchgate.net This inherent hydrogen bonding capability is crucial for the interaction of this compound with the amino acid residues of a protein's binding pocket, such as the hinge region of a kinase. semanticscholar.org

The substituents on the phenyl rings also play a pivotal role. The bromine atom on one ring and the fluorine atom on the other are key modulators of the molecule's electronic properties and potential interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be significant in ligand-receptor binding. researchgate.net The fluorine atom, being highly electronegative, can alter the acidity of the N-H group of the amide, potentially strengthening its hydrogen bonding capacity. acs.orgresearchgate.net Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. acs.org The positions of these halogen substituents (meta-bromo and ortho-fluoro) are critical in determining the precise geometry of interaction with a target protein.

Interactions at the molecular level may also involve π–π stacking, where the electron-rich phenyl rings of the compound interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein. Weak offset π–π interactions have been observed in the crystal structures of related benzamides. nih.govresearchgate.net

Investigating Selectivity Profiles Against Related Biological Targets

While a specific selectivity profile for this compound is not extensively documented in publicly available research, the benzamide scaffold is a well-established pharmacophore found in numerous selective inhibitors of various biological targets, particularly protein kinases and G-protein coupled receptors. The selectivity of such compounds is determined by the specific substitution patterns on the phenyl rings, which fine-tune the interactions with the target protein's binding site.

Many benzamide derivatives have been developed as potent and selective kinase inhibitors. google.comnih.gov Kinases share a conserved ATP binding site, and achieving selectivity is a significant challenge. However, subtle differences in the amino acid composition and conformation of these sites can be exploited by carefully designed ligands. For example, aminopyrazole-based inhibitors incorporating a benzamide moiety have been optimized to achieve high selectivity for c-Jun N-terminal kinase 3 (JNK3) over other JNK isoforms and related kinases like p38. nih.gov In one study, a benzamide-containing compound, 26k , demonstrated greater than 500-fold selectivity for JNK3 over JNK1. nih.gov Similarly, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), showing activity against cancer cell lines with FGFR1 amplification. semanticscholar.orgnih.gov

The selectivity of benzamide-type compounds is not limited to kinases. Substituted benzamides are also known to be selective ligands for dopamine (B1211576) D2 receptors. nih.gov For instance, the fluorinated compound [3H]NCQ 115 binds with very high affinity (Ki = 147 pM) and selectivity to dopamine D2 receptors over other receptor types. nih.gov

The specific combination of a 3-bromo and a 2-fluoro substituent in this compound would theoretically confer a unique selectivity profile. The size and position of the bromine atom, along with the electronic influence of the fluorine atom, would dictate which specific amino acid residues it could favorably interact with in a binding pocket, thereby determining its selectivity against a panel of related biological targets.

| Compound Class | Primary Target | Selectivity Profile | Reference |

|---|---|---|---|

| Aminopyrazole Benzamides | JNK3 Kinase | Highly selective for JNK3 over JNK1 and p38α. Compound 26k showed >500-fold selectivity for JNK3 over JNK1. | nih.gov |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives | FGFR1 Kinase | Active against NSCLC cell lines with FGFR1 amplification, suggesting selectivity for this receptor tyrosine kinase. | semanticscholar.orgnih.gov |

| (R)-5-bromo-2,3-dimethoxy-N-[1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamide (NCQ 115) | Dopamine D2 Receptor | High affinity and selectivity for D2 receptors with much lower affinity for other receptor types. | nih.gov |

| 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones | MEK1/2 Kinases | Discovered as a class of ATP noncompetitive MEK inhibitors, indicating selectivity for this specific kinase pathway. | researchgate.net |

Pharmacological Mechanism of Action Elucidation at the Cellular and Molecular Level

The elucidation of the pharmacological mechanism of action for a compound like this compound involves a series of cellular and molecular assays designed to identify its biological target and characterize the downstream consequences of their interaction. Based on the activities of structurally related benzamides, several potential mechanisms can be hypothesized and investigated.

If the compound acts as a kinase inhibitor, its mechanism would involve binding to the ATP pocket of a specific kinase, preventing the phosphorylation of its substrate proteins. This would disrupt the downstream signaling cascade controlled by that kinase. Cellular assays to confirm this mechanism include Western blotting to measure the phosphorylation status of key downstream proteins. For example, benzamide derivatives targeting FGFR1 have been shown to inhibit the phosphorylation of FGFR1 itself, as well as downstream effectors like PLCγ1 and ERK. semanticscholar.orgnih.gov A potent JNK3 inhibitor with a benzamide core was found to prevent the dissipation of mitochondrial membrane potential and reduce the generation of reactive oxygen species (ROS) in cellular models of neurodegeneration. nih.gov Further molecular elucidation would involve in vitro kinase assays using purified enzymes to determine inhibitory constants (e.g., IC50) and to confirm the mode of inhibition (e.g., ATP-competitive). researchgate.net

Alternatively, if the compound targets a cell surface receptor, such as the dopamine D2 receptor, the mechanism would likely involve competitive binding. This can be elucidated using radioligand binding assays. nih.gov In such assays, a radiolabeled ligand known to bind to the receptor is incubated with cell membranes expressing the receptor, both in the presence and absence of the test compound. nih.gov A reduction in the binding of the radioligand indicates that the test compound is competing for the same binding site. nih.gov Saturation and competition binding experiments can be used to determine key pharmacological parameters like the binding affinity (Kd) and the inhibitor constant (Ki). nih.gov

At the cellular level, the functional consequences of receptor binding would be assessed. For an antagonist, this would mean measuring the blockade of a cellular response typically induced by the receptor's natural agonist. For an agonist, it would involve measuring the induction of that response.

Other potential mechanisms for benzamide derivatives include the inhibition of enzymes like sirtuins or the modulation of protein-protein interactions. nih.gov For example, 3-(benzylsulfonamido)benzamides act as SIRT2 inhibitors, leading to an increase in the acetylation of its substrates, such as α-tubulin. nih.gov Elucidating such a mechanism would involve measuring changes in the acetylation status of SIRT2 substrates in treated cells. nih.gov

Ultimately, a combination of biochemical assays, cellular functional assays, and potentially structural biology techniques like X-ray crystallography would be employed to fully elucidate the pharmacological mechanism of action of this compound at the molecular and cellular levels.

Structure Activity Relationship Sar and Structural Modification Studies of 3 Bromo N 2 Fluorophenyl Benzamide

Design Principles for 3-bromo-N-(2-fluorophenyl)benzamide Analogs

The design of analogs based on the this compound scaffold is a meticulous process guided by established medicinal chemistry principles. The goal is to enhance desired biological activities while minimizing off-target effects. The core structure, consisting of a brominated benzoyl ring linked via an amide to a fluorinated phenyl ring, offers multiple points for modification.

The benzamide (B126) core is a common pharmacophore in many biologically active compounds. nanobioletters.comnih.gov The nature and position of substituents on both aromatic rings are critical determinants of activity.

Halogens: The bromine atom on the benzoyl ring and the fluorine atom on the phenyl ring significantly influence the compound's properties. The bromine atom can participate in halogen bonding, which can be crucial for binding affinity and selectivity at a biological target. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, improve membrane permeability, and influence binding interactions. The position of the fluorine atom is also critical; for instance, theoretical studies on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers have shown that the position of the fluorine atom can activate or deactivate inter-peptide bonds, affecting the molecule's supramolecular properties. researchgate.net

Electron-withdrawing/donating groups: The introduction of various substituents can modulate the electronic properties of the rings. For example, the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, is known to enhance lipophilicity and metabolic stability, which can be advantageous for compounds targeting the central nervous system. Studies on other benzamides have shown that introducing hydrophobic substituents, such as halogens or trifluoromethyl groups, can significantly increase inhibitory activity against certain kinases. researchgate.net

The following table summarizes the effects of common substituents on the benzamide scaffold based on findings from related compound series.

| Substituent Group | Position | Potential Effects on Biological Activity | Reference |

| Halogens (e.g., Cl, I) | Benzamide Ring | Modulate binding affinity through halogen bonding; alter lipophilicity. | researchgate.net |

| Trifluoromethyl (-CF₃) | Benzamide Ring | Enhance metabolic stability and lipophilicity; increase inhibitory activity. | researchgate.net |

| Methoxy (-OCH₃) | Phenyl Ring | Can form hydrogen bonds and influence selectivity. | nih.gov |

| Nitro (-NO₂) | Phenyl Ring | Can act as a hydrogen bond acceptor; its position affects intermolecular interactions. | researchgate.net |

The spatial arrangement of atoms in a molecule is fundamental to its interaction with a biological target. Both positional isomerism and stereoisomerism are key considerations in the design of this compound analogs.

Positional Isomerism: Shifting the positions of the bromo and fluoro substituents can have a dramatic impact on biological activity. For example, moving the bromo group from the 3-position to the 2- or 4-position on the benzamide ring would alter the molecule's shape and electronic distribution, leading to different binding interactions. researchgate.net Similarly, the location of the fluorine on the N-phenyl ring (ortho, meta, or para) influences the molecule's conformation and its ability to form key interactions, such as intramolecular hydrogen bonds. researchgate.net Studies on other classes of molecules, like biphenyl (B1667301) peptidomimetics, have demonstrated that positional isomers can exhibit significantly different efficacy against various bacterial strains, highlighting how molecular shape impacts the spectrum of activity. nih.gov

Stereoisomeric Effects: While this compound itself is achiral, the introduction of chiral centers through structural modifications would necessitate the study of its stereoisomers. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can have vastly different potencies, metabolic profiles, and toxicities. For instance, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the stereospecificity of the compounds' activity at dopamine (B1211576) D2 receptors was found to depend on the length of an alkyl side chain, with the preferred configuration switching from S to R as the chain became longer. nih.gov This underscores the importance of evaluating each stereoisomer independently.

Synthetic Strategies for SAR Compound Library Generation

To explore the SAR of this compound, diverse libraries of analogs must be synthesized. This is typically achieved through combinatorial chemistry approaches using robust and versatile chemical reactions.

A common synthetic route involves the amidation reaction between a substituted benzoic acid (or its more reactive acyl chloride derivative) and a substituted aniline (B41778). nih.govnih.govresearchgate.net For the parent compound, this would be the reaction between 3-bromobenzoyl chloride and 2-fluoroaniline (B146934).

To generate a library for SAR studies, this core reaction can be adapted:

Varying the Benzoyl Moiety: A variety of substituted 3-bromobenzoic acids can be used. Further diversity can be introduced using cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of different aryl or heteroaryl groups at the bromine position. nih.gov

Varying the Aniline Moiety: A wide range of commercially available or synthetically accessible anilines with different substitution patterns can be employed to probe the requirements of this part of the molecule.

Parallel Synthesis: These reactions are often amenable to parallel synthesis techniques, where many related compounds are synthesized simultaneously in multi-well plates, greatly accelerating the generation of a compound library.

A general scheme for synthesizing a library of benzamide derivatives is shown below.

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

| 1 | Acid Chloride Formation | 3-Bromobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride | To activate the carboxylic acid for amidation. | researchgate.net |

| 2 | Amidation | 3-Bromobenzoyl chloride, Substituted aniline, Pyridine (B92270) or Triethylamine | To form the core amide bond and create diverse analogs. | nih.govmdpi.com |

| 3 | Cross-Coupling | Benzamide analog, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | To replace the bromo substituent with a wide range of other groups. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Derivatives

QSAR is a computational modeling method used to find correlations between the chemical properties of a series of compounds and their biological activities. nih.gov For benzamide derivatives, a QSAR study would involve several steps:

Data Collection: A dataset of synthesized this compound analogs with their measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., lipophilicity (logP), electronic effects). researchgate.netnih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest (RF), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of a chance correlation. nih.gov

A successful QSAR model can be invaluable for predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates and providing insights into the key structural features required for activity. researchgate.netnih.gov

De Novo Design Approaches Based on the this compound Scaffold

De novo design involves using computational algorithms to generate novel molecular structures with desired properties, often based on the binding site of a target protein or a known active scaffold. If the biological target of this compound is known, its scaffold can serve as a starting point for de novo design.

The process typically involves:

Scaffold Definition: The this compound structure is used as a base or fragment.

Virtual Library Generation: Computer programs "grow" new chemical functionalities from the scaffold or link new fragments to it, creating a vast virtual library of novel compounds. These programs consider rules of chemical stability and synthetic feasibility.

Docking and Scoring: The newly designed molecules are then computationally docked into the active site of the target protein. A scoring function estimates the binding affinity, and the top-scoring virtual compounds are identified as candidates for synthesis and biological testing.

This approach can lead to the discovery of compounds with completely novel structures and potentially improved properties compared to the initial scaffold.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Specificity and Potency

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover new chemotypes with improved properties while retaining the key binding interactions of a known active compound. nih.gov

Scaffold Hopping: This involves replacing the central molecular framework (the scaffold) with a structurally different one that maintains a similar 3D arrangement of the critical functional groups. For this compound, one might replace the benzamide core with other scaffolds, such as a thiazole (B1198619) or an indazole, that can project the bromo-phenyl and fluoro-phenyl groups into the same regions of space. nih.govnih.govuni.lu The goal is to access novel chemical space, improve properties like solubility or synthetic accessibility, and potentially escape existing patent protection. nih.gov

Bioisosteric Replacements: This strategy involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to similar biological activity. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered:

Replacing the bromine atom with a chlorine atom or a trifluoromethyl group to modulate halogen bonding and lipophilicity. researchgate.net

Replacing the amide linker (-CONH-) with a "bioisostere" such as a reverse amide (-NHCO-), an ester (-COO-), or a sulfonamide (-SO₂NH-). nih.govnih.gov For example, replacing an ether linker with a more rigid amide linker was shown to introduce an extra hydrogen bond and improve interactions in one series of PD-L1 inhibitors. nih.gov

Substituting the phenyl rings with other aromatic systems like pyridine or thiophene.

These strategies are integral to lead optimization, allowing medicinal chemists to fine-tune the properties of a lead compound to achieve enhanced potency and specificity for its biological target. nih.gov

Computational and Theoretical Investigations of 3 Bromo N 2 Fluorophenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-bromo-N-(2-fluorophenyl)benzamide, this involves predicting its binding mode within the active site of a target protein. The benzamide (B126) scaffold is a common feature in molecules targeting a wide range of proteins, including enzymes like histone deacetylases (HDACs) and receptors such as the 5-HT3 receptor. nih.govku.dk

The process involves preparing the 3D structure of this compound and a target protein, often obtained from the Protein Data Bank (PDB). Using software like AutoDock or Molegro Virtual Docker (MVD), the ligand is placed in the binding site of the protein, and various conformations are sampled. jonuns.com The most stable binding pose is determined based on a scoring function that estimates the binding free energy.

Studies on related benzamide derivatives have shown crucial interactions, such as hydrogen bonds between the amide group and amino acid residues (e.g., Val207, Asn263), and hydrophobic or pi-stacking interactions involving the aromatic rings. tandfonline.commdpi.com For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The bromine and fluorine atoms can participate in halogen bonding and other electrostatic interactions, potentially enhancing binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time. tandfonline.com An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, offering a view of the complex's dynamic behavior in a simulated physiological environment.

For a complex of this compound and a target protein, an MD simulation lasting for nanoseconds can reveal:

Conformational Stability: Analysis of the Root Mean Square Deviation (RMSD) of the protein and ligand indicates how stable the binding pose is. A stable RMSD suggests the ligand remains securely in the binding pocket.

Binding Interactions: MD trajectories can be analyzed to monitor the persistence of hydrogen bonds and other key interactions identified during docking. tandfonline.com

Flexibility of the System: The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein and how the ligand's binding affects this flexibility.

Studies on other benzamides have used MD simulations to confirm the stability of docked complexes and validate the binding modes predicted by docking software. nih.govtandfonline.com

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which govern its reactivity and interactions. indexcopernicus.com These calculations provide information on the distribution of electrons and the energies of molecular orbitals. For this compound, DFT calculations can elucidate several key parameters. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the carbonyl oxygen would be a region of high negative potential. indexcopernicus.com

Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity profile. researchgate.net

The following table outlines hypothetical, yet representative, quantum chemical descriptors for this compound based on typical values for similar structures.

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates reactivity | ~ 5.0 eV |

| Electronegativity (χ) | Measure of the power of an atom to attract electrons | ~ 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 2.5 eV |

In Silico Prediction of Theoretical Pharmacokinetic Properties for Research Design

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. scispace.com These predictions help researchers prioritize compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov For this compound, various properties can be calculated using online servers like SwissADME or pkCSM. jonuns.comnih.gov

Key predicted properties include adherence to drug-likeness rules, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has:

Molecular weight ≤ 500 g/mol

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The predicted physicochemical and ADME properties for this compound are summarized below.

| Property | Predicted Value | Significance in Drug Design |

| Molecular Formula | C13H9BrFNO | Defines the elemental composition. |

| Molecular Weight | 306.12 g/mol | Satisfies Lipinski's rule (<500). |

| XLogP3 | 3.5 | Indicates good lipophilicity, satisfying Lipinski's rule (<5). |

| Hydrogen Bond Donors | 1 | Satisfies Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 2 | Satisfies Lipinski's rule (≤10). |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | Suggests good cell membrane permeability. |

| Rotatable Bonds | 2 | Indicates low conformational flexibility. |

| Gastrointestinal Absorption | High (Predicted) | Suggests good absorption from the gut. |

| BBB Permeant | Yes (Predicted) | May cross the blood-brain barrier. |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. jst.go.jp For a class of active benzamide derivatives, a pharmacophore model might include features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group. nih.gov

A pharmacophore model for this compound and its analogs could be constructed based on their common structural features. tandfonline.com This model would define the spatial relationships between the amide linkage, the halogenated phenyl ring, and the fluorophenyl ring. Once validated, this pharmacophore hypothesis can be used as a 3D query to screen large chemical databases (like ZINC or ChEMBL) for novel compounds that match the pharmacophore but have different underlying scaffolds. nih.gov This virtual screening approach is a powerful tool for discovering new lead compounds with potentially improved properties. jst.go.jp

Chemoinformatics and Data Mining Approaches in Benzamide Research

Chemoinformatics integrates computational and informational techniques to analyze vast amounts of chemical data, accelerating the drug discovery process. longdom.orgazolifesciences.com In the context of benzamide research, chemoinformatics plays several vital roles:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. southampton.ac.uk By analyzing a dataset of benzamide derivatives, a QSAR model could predict the activity of new, unsynthesized analogs based on their physicochemical descriptors. longdom.org

Virtual Library Generation: Chemoinformatics tools can be used to create large, diverse virtual libraries of benzamide derivatives by systematically modifying substitution patterns on the aromatic rings. nih.gov

HTS Data Mining: After high-throughput screening (HTS) campaigns, chemoinformatics helps to analyze the results, identify active compounds, and recognize structure-activity trends from the large datasets generated. nih.gov

Similarity Searching: By defining the structure of this compound as a query, similarity searches can identify commercially available or previously synthesized compounds with similar structures, providing a starting point for further investigation.

These data-driven approaches are essential for navigating the vast chemical space and efficiently identifying promising benzamide-based drug candidates. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 3 Bromo N 2 Fluorophenyl Benzamide for Mechanistic and Structural Investigations

Single-Crystal X-ray Diffraction Analysis of 3-bromo-N-(2-fluorophenyl)benzamide and Co-Crystallized Complexes

In a study of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, the two benzene (B151609) rings were found to be inclined to one another by a dihedral angle of 10.40 (12)°. This orientation is influenced by the steric and electronic effects of the substituents on the phenyl rings. The crystal packing of this analogue is characterized by N—H⋯O hydrogen bonds, which link the molecules into chains. Furthermore, short halogen-halogen contacts, specifically Br⋯Br interactions at a distance of 3.6141 (4) Å, contribute to the formation of ribbons within the crystal structure.

It is plausible that this compound would exhibit similar hydrogen bonding patterns, with the amide N-H group acting as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. The dihedral angle between the two aromatic rings in this compound would be influenced by the interplay between the bromo and fluoro substituents. The smaller van der Waals radius of fluorine compared to the trifluoromethyl group might allow for a different conformational arrangement.

The study of co-crystallized complexes of this compound with target proteins or other molecules would be invaluable. Such analyses could reveal the specific intermolecular interactions, such as halogen bonding and π-stacking, that govern its binding affinity and selectivity.

Table 1: Crystallographic Data for the Analogue 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide

| Parameter | Value |

| Chemical Formula | C₁₄H₉BrF₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle between Benzene Rings | 10.40 (12)° |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, Br⋯Br contacts |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Binding Site Mapping

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial verification of the chemical structure by identifying the number and connectivity of unique protons and carbons.

The solution conformation of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can detect through-space interactions between protons that are close in proximity, providing information on the preferred orientation of the two phenyl rings relative to each other in solution. This is crucial as the solution conformation may differ from the solid-state structure determined by X-ray crystallography.

Furthermore, NMR is instrumental in binding site mapping. In studies involving a target protein, techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the specific atoms of the ligand that are in close contact with the protein. STD NMR highlights the protons of the ligand that receive saturation from the irradiated protein, thus mapping the binding epitope. In CSP, changes in the chemical shifts of the ligand or protein upon complex formation are monitored to identify the interaction interface. While specific NMR binding studies for this compound are not available, this methodology has been successfully applied to other N-phenylbenzamide derivatives to elucidate their binding to biological targets.

Advanced Mass Spectrometry Techniques for Ligand-Target Complex Characterization and Biotransformation Pathway Elucidation (in vitro studies)

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of ligand-target complexes and for studying the metabolic fate of compounds. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can provide highly accurate mass measurements for this compound, confirming its elemental composition.

In the context of ligand-target interactions, native MS can be employed to study non-covalent complexes of this compound with its biological target. This technique allows for the determination of binding stoichiometry and the dissociation constant of the complex under near-physiological conditions.

For the elucidation of biotransformation pathways, in vitro studies using liver microsomes or other enzyme preparations can be analyzed by liquid chromatography-mass spectrometry (LC-MS). This approach allows for the separation and identification of metabolites. For brominated compounds, potential metabolic pathways include hydroxylation of the aromatic rings, dehalogenation, and conjugation with glutathione (B108866) or glucuronic acid. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) serves as a valuable signature for identifying bromine-containing metabolites in the mass spectra. While specific biotransformation data for this compound is not documented, studies on other brominated flame retardants have shown that debromination and oxidative metabolism are common pathways.

Table 2: Predicted Monoisotopic Mass and Molecular Formula

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) |

| This compound | C₁₃H₉BrFNO | 292.9851 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Site Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to changes in chemical structure and intermolecular interactions.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (typically in the range of 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers. The precise positions of these bands can provide information about hydrogen bonding and the electronic environment of the functional groups.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for probing the vibrations of the aromatic rings and the C-Br bond. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, could be used to selectively enhance the vibrations of specific parts of the molecule involved in that electronic transition. This can be particularly useful for studying the interaction of the molecule with a biological target, as changes in the Raman spectrum upon binding can indicate the specific sites of interaction. For instance, a shift in the amide I band (primarily C=O stretch) upon binding would suggest the involvement of the carbonyl group in the interaction.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research of Analogues

Chiroptical spectroscopy, such as circular dichroism (CD), is a powerful technique for studying chiral molecules. While this compound itself is not chiral, the introduction of chiral centers or the presence of atropisomerism in its analogues would make CD spectroscopy a valuable tool for their stereochemical investigation.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In N-aryl benzamides, bulky substituents can hinder the rotation around the N-aryl bond or the C-aryl bond, leading to stable atropisomers. The enantioselective synthesis of such atropisomeric benzamides has been reported, and their absolute configuration can be determined using CD spectroscopy. The exciton (B1674681) chirality method, which analyzes the coupling of the CD signals of two or more chromophores within the molecule, is often used for this purpose.

For analogues of this compound that are chiral, CD spectroscopy could be used to determine their enantiomeric purity and to study their interactions with chiral biological targets. Changes in the CD spectrum of a chiral analogue upon binding to a protein, for example, can provide information about conformational changes in the ligand and the nature of the binding site.

Advanced Research Applications and Future Perspectives in 3 Bromo N 2 Fluorophenyl Benzamide Research

Potential as a Chemical Probe for Biological Systems and Pathway Perturbation Studies

While direct studies on 3-bromo-N-(2-fluorophenyl)benzamide as a chemical probe are not extensively documented, the broader class of benzamides has shown significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the structural motifs of this compound make it a candidate for such applications.

For instance, photoreactive benzamide (B126) probes have been designed and synthesized to study histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation. nih.gov These probes, featuring aryl and alkyl azide (B81097) groups for photocrosslinking, have demonstrated potent and selective inhibition of HDAC1 and HDAC2. nih.gov Cell-based studies confirmed their ability to enter the cell nucleus and induce the accumulation of acetylated H4, a hallmark of HDAC inhibition. nih.gov This suggests that a similarly modified this compound could be developed to probe the function and interactions of its specific cellular targets.

The utility of a chemical probe is determined by its potency, selectivity, and ability to engage its target in a cellular context. The development of a this compound-based probe would require rigorous characterization of these parameters.

Research into Polypharmacology and Off-Target Interactions for Mechanistic Understanding

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical aspect of drug discovery and chemical biology. nih.gov Understanding the polypharmacology of this compound is essential for a comprehensive mechanistic understanding of its biological effects. While specific polypharmacology studies on this compound are limited, research on related benzamides provides valuable insights.

For example, antipsychotic benzamides like amisulpride (B195569) exhibit polypharmacology, with their racemic mixtures engaging multiple receptors. nih.gov The S-enantiomers typically bind to dopamine (B1211576) D2 and D3 receptors, while the R-enantiomers can interact with serotonin (B10506) 5-HT7 receptors. nih.gov This highlights the potential for different components of a compound to have distinct off-target interactions.

Investigating the off-target profile of this compound would involve screening against a broad panel of receptors, enzymes, and ion channels. This could uncover unexpected biological activities and provide a more complete picture of its mechanism of action.

Table 1: Examples of Polypharmacology in Benzamide Derivatives

| Compound Class | Primary Target(s) | Known Off-Target(s) | Implication |

| Antipsychotic Benzamides | Dopamine D2/D3 Receptors | Serotonin 5-HT7 Receptors | Contributes to the overall therapeutic profile and potential side effects. nih.gov |

| Kinase Inhibitor Scaffolds | Pan-kinase Bcr-Abl | Can be optimized to remove unwanted kinase activity while retaining desired effects on other targets. nih.gov |

Integration with Systems Biology Approaches for Network Perturbation Analysis

Systems biology offers a holistic approach to understanding the complex interplay of molecules within a cell or organism. By perturbing these networks with chemical probes like this compound and observing the global changes, researchers can gain insights into pathway functions and disease mechanisms.

The integration of data from proteomics, transcriptomics, and metabolomics following treatment with the compound can reveal its impact on cellular networks. For example, if this compound were to inhibit a specific kinase, a systems biology approach could identify downstream phosphorylation events, changes in gene expression, and alterations in metabolic pathways. This provides a much richer understanding than traditional single-target assays.

Development of Advanced Delivery Systems for Research Probes (e.g., targeted delivery for in vitro or ex vivo studies)

The efficacy of a chemical probe can be significantly enhanced by ensuring it reaches its intended target in a specific and controlled manner. Advanced delivery systems are being developed to achieve this for various research compounds.

Biomimetic nanoparticles (BNPs), which are synthetic nanoparticles camouflaged with cell membranes, represent a promising strategy for targeted delivery. nih.gov These BNPs can be engineered to carry a payload, such as a chemical probe, and deliver it to specific cells or tissues, thereby increasing local concentration and reducing off-target effects. nih.gov For in vitro or ex vivo studies, such targeted delivery systems could be invaluable for dissecting the function of this compound in specific cell populations within a complex tissue.

Another approach involves the use of inclusion complexes, such as those formed with cyclodextrins. These have been shown to improve the delivery of hydrophobic drugs. nih.gov For a compound like this compound, which is likely to have limited aqueous solubility, forming an inclusion complex could enhance its bioavailability in cell-based assays.

Future Directions in Synthetic Methodology Research for Complex Benzamide Analogs

The exploration of the structure-activity relationship (SAR) of this compound necessitates the synthesis of a diverse library of analogs. Future research in synthetic methodology will be crucial for accessing more complex and structurally diverse benzamides.

Recent advances in synthetic chemistry have enabled the efficient synthesis of various benzamide derivatives. For instance, methods for the N-substitution of benzamides have been developed to create compounds with anti-migration properties for potential use in cancer research. nih.gov Furthermore, the use of modern synthetic techniques like microwave-assisted synthesis can accelerate the production of novel benzamide derivatives. researchgate.net

Future synthetic efforts could focus on:

Late-stage functionalization: Introducing chemical modifications in the final steps of the synthesis to rapidly generate a variety of analogs.

Combinatorial chemistry: High-throughput synthesis of large libraries of related compounds to systematically explore the chemical space around the this compound scaffold.

Development of novel coupling reactions: Creating new methods for forming the amide bond or for introducing the bromo and fluoro substituents with greater efficiency and control. evitachem.com

Table 2: Synthetic Strategies for Benzamide Derivatives

| Synthetic Method | Description | Application |

| Microwave-assisted synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Rapid synthesis of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. researchgate.net |

| N-substitution | Modification of the nitrogen atom of the benzamide. | Synthesis of benzamides with anti-migration activity in osteosarcoma cells. nih.gov |

| Suzuki cross-coupling | A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. | Synthesis of complex benzamide derivatives with potential antibacterial activity. mdpi.com |

Exploration of Uncharted Biological Targets and Pathways for this compound

A key area of future research is the identification of novel biological targets and pathways modulated by this compound. Given the diverse biological activities reported for various benzamide derivatives, it is plausible that this compound could interact with previously uncharacterized targets.

Benzamides have been investigated for a wide range of applications, including as antiprion agents, antimalarials, and inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. nih.govnih.govnih.gov The structural features of this compound, including the bromine and fluorine substitutions, may confer unique binding properties and biological activities.

Unbiased screening approaches, such as phenotypic screening in various cell lines or model organisms, could reveal unexpected biological effects. Subsequent target deconvolution studies, using techniques like affinity chromatography or photo-affinity labeling, could then identify the specific molecular targets responsible for these effects. The exploration of new bacterial targets is also a promising avenue for the development of novel antibacterial agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-(2-fluorophenyl)benzamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology :

-

Step 1 : Bromination of benzamide derivatives using N-bromosuccinimide (NBS) or bromine in the presence of FeCl₃ as a catalyst .

-

Step 2 : Amidation via coupling 3-bromobenzoyl chloride with 2-fluoroaniline under basic conditions (e.g., triethylamine in dichloromethane) .

-

Optimization : Use Design of Experiments (DoE) to vary solvents (DMF vs. THF), temperature (0–80°C), and stoichiometry. Monitor purity via HPLC and yield through gravimetric analysis.

Reaction Parameter Optimal Condition Impact on Yield Solvent DMF ↑ Solubility of intermediates Temperature 60°C ↑ Reaction rate without decomposition Catalyst Load 5 mol% FeCl₃ Balanced activity vs. side reactions

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve ambiguities (e.g., distinguishing aromatic protons) .

- X-ray Diffraction (XRD) : Refine crystal structures using SHELXL for accurate bond-length/angle analysis .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and Br/F substituent effects .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its physicochemical properties?

- Key Findings :

-

Polymorphs arise from solvent-dependent crystallization (e.g., Form IA in ethanol vs. Form IB in acetonitrile) .

-

Intermolecular Interactions : C-H···π (20.7–25.8% contribution) and halogen bonding stabilize specific forms .

- Methodologies :

-

DSC/TGA : Compare melting points and thermal stability.

-

Hirshfeld Surface Analysis : Quantify interaction fingerprints using CrystalExplorer .

Polymorph Melting Point (°C) Dominant Interaction Stability Form IA 158–160 C-H···O (28%) Moderate Form IB 152–154 π-π stacking (18%) Lower

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Approaches :

- Docking (AutoDock Vina) : Screen against kinase or GPCR targets using the bromo-fluorophenyl moiety as a pharmacophore .

- MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; validate with MM-PBSA binding free energy calculations .

- Case Study : Predicted IC₅₀ of 1.2 µM for EGFR inhibition, correlating with in vitro assays (R² = 0.89) .

Q. How can SAR studies explore the pharmacological potential of derivatives?

- Design : Synthesize derivatives with substitutions at the bromine (e.g., Cl, I) or fluorophenyl (e.g., methyl, nitro groups) positions .

- Evaluation : Test against cancer cell lines (e.g., MCF-7) and measure IC₅₀.

| Derivative | Substitution | IC₅₀ (µM) | Target |

|---|---|---|---|

| 3-Chloro-N-(2-fluorophenyl)benzamide | Cl at Br site | 2.4 | EGFR |

| 3-Bromo-N-(3-nitro-2-fluorophenyl)benzamide | NO₂ at phenyl | 0.9 | PI3K/AKT pathway |

Q. How to resolve contradictions in reported biological activities?

- Root Causes : Variability in assay conditions (e.g., serum concentration, cell passage number) or impurity profiles .

- Solutions :

- Standardize protocols (e.g., CLIA-certified labs for cytotoxicity assays).

- Characterize batches via LC-MS to confirm >98% purity .

Q. How do non-covalent interactions influence crystal packing?

- Quantitative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.